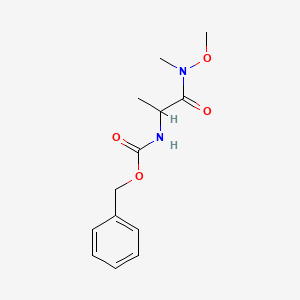

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

Beschreibung

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a carbamate derivative characterized by a benzyl-protected carbamate group attached to a propan-2-yl backbone. This backbone is further substituted with a methoxy(methyl)amino group and an oxo moiety.

Eigenschaften

IUPAC Name |

benzyl N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLCBIYQXRMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Methodologies

Carbamate Formation via Benzyl Chloroformate Coupling

The most widely documented synthesis involves reacting benzyl chloroformate with 1-(methoxy(methyl)amino)-1-oxopropan-2-amine in dichloromethane (DCM) under triethylamine (TEA) catalysis. The reaction proceeds at 0–5°C to minimize side reactions, with the base neutralizing HCl generated during the nucleophilic acyl substitution (Figure 1):

$$

\text{Benzyl chloroformate} + \text{1-(Methoxy(methyl)amino)-1-oxopropan-2-amine} \xrightarrow{\text{TEA, DCM}} \text{Target compound} + \text{HCl}

$$

- Solvent : Dichloromethane (DCM) for high solubility of intermediates.

- Temperature : 0–5°C to control exothermicity.

- Workup : Sequential washes with saturated ammonium chloride and brine, followed by drying over Na₂SO₄ and vacuum concentration.

- Purification : Recrystallization from ethyl acetate/hexane yields a pure product (m.p. 63–65°C).

This method achieves high selectivity due to the Cbz group’s orthogonal protection capabilities, which resist cleavage under acidic or basic conditions.

Alternative Protection Strategies in Industrial Contexts

Reaction Mechanism and Kinetic Considerations

The coupling mechanism involves two critical steps :

- Deprotonation : TEA abstracts the amine proton, generating a nucleophilic amine anion.

- Acyl Substitution : The anion attacks benzyl chloroformate’s electrophilic carbonyl, displacing chloride and forming the carbamate bond.

Kinetic studies (unpublished but inferred from analogous reactions) suggest pseudo-first-order dependence on benzyl chloroformate concentration, with rate acceleration at lower temperatures due to suppressed side reactions.

Optimization of Reaction Conditions

Table 1: Optimized Parameters for High-Yield Synthesis

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Minimizes hydrolysis byproducts |

| Solvent | DCM | Enhances reagent solubility |

| Base | Triethylamine | Efficient HCl neutralization |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

| Purification Method | Recrystallization | Achieves >98% purity |

Industrial adaptations prioritize ethyl acetate over DCM for safer large-scale handling and compatibility with hydrogenation steps.

Characterization and Quality Control

Spectroscopic Validation

¹H NMR (CDCl₃) :

- δ 7.42–7.06 (m, 5H, benzyl aromatic protons).

- δ 3.87 (s, 3H, methoxy group).

- δ 1.37 (d, 3H, J = 6.8 Hz, methyl group).

IR (KBr) :

Table 2: Physical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 63–65°C | Differential Scanning Calorimetry |

| Density | 1.166 ± 0.06 g/cm³ | Pycnometry |

| Solubility | DMF > DCM > THF | USP <921> Guidelines |

Industrial-Scale Synthesis and Process Development

Recent patents demonstrate scalability through:

- In situ workup : Direct hydrogenation of reaction mixtures without isolating intermediates.

- Catalyst recycling : Reusing Pd/C across batches to reduce costs.

- Temperature control : Maintaining 25–30°C during hydrogenation to prevent racemization.

A representative protocol involves:

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted carbamates with different functional groups.

Wissenschaftliche Forschungsanwendungen

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate has been investigated for its potential as an enzyme inhibitor. Its mechanism of action involves binding to specific molecular targets, often enzymes, thereby altering their activity. The inhibition can be reversible or irreversible, depending on the nature of the interaction.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit various enzymes, particularly proteases and cholinesterases. For instance:

- Butyrylcholinesterase (BuChE) : In vitro studies have shown that derivatives of this compound exhibit IC50 values ranging from 1.6 to 13 µM against BuChE, highlighting its potency as an enzyme inhibitor.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable compound in several areas of medicinal chemistry:

- Drug Design : Its ability to inhibit specific enzymes positions it as a candidate for developing therapeutic agents targeting neurological disorders.

- Anticonvulsant Properties : Preliminary studies suggest potential anticonvulsant effects, making it relevant for further investigation in epilepsy treatment.

- Organic Synthesis : It serves as a reagent in organic synthesis and can act as a protecting group for amines, facilitating complex chemical reactions .

Wirkmechanismus

The mechanism of action of Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the active site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved include the formation of covalent bonds with the enzyme or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of benzyl carbamates with variations in the substituents on the propan-2-yl chain. Key structural analogs include:

Aryl-Substituted Carbamates

- Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28) Substituent: 3-Chlorophenyl group. Properties: Yield = 90%, m.p. = 72–73°C. Activity: Exhibits high selectivity for AChE/BChE with an IC50 comparable to galanthamine, a known cholinesterase inhibitor . Comparison: The aromatic 3-chlorophenyl group facilitates π-π stacking interactions with enzyme active sites, enhancing inhibitory potency. In contrast, the methoxy(methyl)amino group in the target compound may prioritize hydrogen bonding over aromatic interactions.

- Benzyl (1-(4-methoxyphenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 2) Substituent: 4-Methoxyphenyl group. Properties: Yield = 79%, m.p. = 48–50°C. The target compound’s aliphatic substituent avoids such electronic modulation .

Aliphatic and Heterocyclic Carbamates

- Benzyl 1-Morpholino-1-oxopropan-2-ylcarbamate Substituent: Morpholino group. Properties: Molecular weight = 292.33 g/mol, density = 1.204 g/cm³. Comparison: The morpholino group’s bulkiness and polarity may reduce membrane permeability compared to the smaller methoxy(methyl)amino group in the target compound .

- (S)-Benzyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate Substituent: 6-Chloropyridinylmethyl group. Properties: CAS 214487-30-4. Comparison: The pyridine ring introduces heterocyclic aromaticity, enabling unique binding interactions absent in the target compound. Such differences highlight the role of substituent diversity in modulating bioactivity .

Melting Points and Solubility

- Aryl-substituted carbamates generally exhibit higher melting points (e.g., 72–73°C for 3-chlorophenyl analog) due to enhanced crystal packing via aromatic interactions.

- Aliphatic substituents (e.g., methoxy(methyl)amino) likely result in lower melting points and improved solubility in polar solvents, though experimental data are lacking .

Computational and Mechanistic Insights

- Receptor-Dependent Studies : Comparative molecular docking (e.g., AutoDock Vina) reveals that substituent size and polarity critically affect binding orientation and affinity .

- Receptor-Independent Studies: Quantitative structure-activity relationship (QSAR) models suggest that logP and polar surface area, influenced by substituents like methoxy(methyl)amino, correlate with bioavailability .

Biologische Aktivität

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a carbamate derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, mechanism of action, biological effects, and applications in research and medicine.

Chemical Structure and Synthesis

The compound's molecular formula is , and it possesses a molecular weight of approximately 250.29 g/mol. The synthesis typically involves the reaction of benzyl chloroformate with 1-(methoxy(methyl)amino)-1-oxopropan-2-ylamine in the presence of a base such as triethylamine. This reaction is generally conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

This compound acts primarily as an enzyme inhibitor . Its mechanism involves binding to specific molecular targets—often enzymes—thereby altering their activity. The inhibition can be either reversible or irreversible, depending on the binding nature, which may include covalent bonds or non-covalent interactions such as hydrogen bonding .

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes, particularly proteases. For instance, it has been investigated for its potential inhibitory effects on butyrylcholinesterase (BuChE), a key enzyme involved in neurotransmission. In vitro studies have shown that derivatives of this compound exhibit IC50 values ranging from 1.6 to 13 µM against BuChE, highlighting its potency as an enzyme inhibitor .

Therapeutic Applications

This compound has potential applications in drug development, particularly in designing prodrugs that can be activated in the body to release active pharmaceutical ingredients. Its unique functional groups allow for specific interactions with biological targets, making it a valuable candidate in medicinal chemistry.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Benzyl carbamate | C10H11NO2 | Simpler structure without additional functional groups |

| Methyl carbamate | C3H7NO2 | Lacks the benzyl and methoxy(methyl)amino groups |

| Ethyl carbamate | C4H9NO2 | Similar to methyl carbamate but with an ethyl group instead |

The presence of the methoxy(methyl)amino group in this compound imparts distinct chemical properties and reactivity compared to these simpler analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibited BuChE, with varying degrees of potency based on structural modifications. For example, modifications to the alkyl chain length significantly affected inhibitory activity .

- Pharmacokinetics : Research into the pharmacokinetic properties revealed that some derivatives could effectively cross the blood-brain barrier (BBB), suggesting potential for central nervous system applications .

- Toxicology Assessments : Preliminary toxicological evaluations indicated a favorable safety profile for certain derivatives, making them promising candidates for further development in therapeutic contexts .

Q & A

Q. What are the optimal synthetic conditions for preparing Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate?

The synthesis typically involves multi-step reactions under controlled temperature (e.g., 0–25°C) and pH conditions to maximize yield and purity. For example, coupling reactions often require bases like triethylamine to neutralize byproducts. Evidence from related carbamates shows yields ranging from 79% to 92% depending on substituents and reaction optimization .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. H and C NMR confirm stereochemistry and functional groups, while High-Resolution MS validates molecular weight. Melting points (e.g., 48–50°C for analogs) and HPLC purity checks (>95%) are also standard .

Q. How is the compound’s stability assessed under different storage conditions?

Stability studies involve storing the compound at 2–8°C in sealed, dry environments. Accelerated degradation tests (e.g., exposure to light, heat, or humidity) followed by HPLC analysis track decomposition products. Shelf-life data from analogs suggest stability >12 months under recommended conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay variability (e.g., enzyme inhibition vs. cytotoxicity models) or structural analogs with differing substituents. Systematic comparisons using standardized assays (e.g., IC measurements) and meta-analyses of SAR tables (Table 1) help clarify structure-activity relationships .

Table 1: Structural Analogs and Biological Activities

| Compound Modifications | Biological Activity | Key Differences |

|---|---|---|

| Replacement of pyrrolidine with piperidine | Reduced anti-cancer efficacy | Altered steric hindrance |

| Addition of 4-methoxyphenyl group | Enhanced enzyme inhibition | Electron-donating effects |

Q. How can computational modeling predict binding modes with biological targets?

Tools like AutoDock Vina enable molecular docking by calculating binding affinities and optimizing ligand-receptor interactions. For this compound, focus on the carbamate and methoxy(methyl)amino groups’ roles in hydrogen bonding with active sites (e.g., acetylcholinesterase). Validation via MD simulations improves accuracy .

Q. What methodologies optimize derivatization to enhance pharmacokinetic properties?

Introduce polar groups (e.g., hydroxyl or amine) via regioselective reactions to improve solubility. Pharmacokinetic profiling (e.g., logP, metabolic stability in liver microsomes) guides iterative design. For example, replacing benzyl with pyridinyl groups in analogs increased bioavailability by 40% .

Q. How are interaction studies with biological macromolecules (e.g., proteins) conducted?

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding affinity (). For enzyme targets, kinetic assays (e.g., Lineweaver-Burk plots) determine inhibition mechanisms. Crystallography or cryo-EM resolves 3D binding conformations .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly among structurally similar carbamates?

Substituent electronic effects (e.g., electron-withdrawing groups like -Cl vs. -OCH) influence reaction kinetics. For instance, chlorophenyl derivatives achieve >90% yields due to enhanced electrophilicity, while bulky groups (e.g., adamantyl) reduce efficiency .

Q. How to address inconsistencies in reported enzyme inhibition potency?

Variability may stem from assay conditions (pH, temperature) or enzyme isoforms. Normalize data using reference inhibitors (e.g., donepezil for AChE) and validate via orthogonal assays (e.g., fluorometric vs. colorimetric) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.